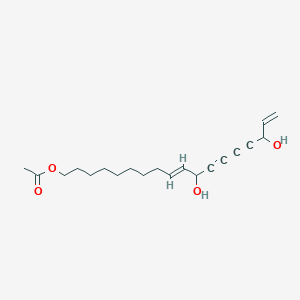
1-Acetoxy-9,17-octadecadiene-12,14-diyne-11,16-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11,16-Dihydroxyoctadeca-9,17-diene-12,14-diyn-1-yl acetate is a natural product found in Oplopanax horridus, Angelica sinensis, and Angelica keiskei with data available.
Wissenschaftliche Forschungsanwendungen
Phytochemistry Studies : A study by Liu, Zschocke, and Bauer (1998) identified 11,16-Dihydroxyoctadeca-9,17-dien-12,14-diyn-1-yl acetate in the dichloromethane extract of the roots of Angelica pubescens f. biserrata, along with other compounds. This research highlights the compound's presence in natural extracts and its potential biological activities [Liu, Zschocke, & Bauer, 1998].
Inhibitory Effects on Enzymes : Another study by Liu et al. (1998) found that 11,16-Dihydroxyoctadeca-9,17-dien-12,14-diyn-1-yl acetate showed prominent inhibitory effects on 5-lipoxygenase and cyclooxygenase in vitro. This suggests the compound's potential in influencing inflammatory processes [Liu et al., 1998].
Synthesis and Photochemical Reactions : Research by Obayashi, Mizuta, and Noguchi (1979) explored the photochemical reactions of related steroid compounds, showcasing the potential for synthetic applications and the creation of novel compounds through photochemical methods [Obayashi, Mizuta, & Noguchi, 1979].
Synthetic Methodology Development : A study by Block and Abecassis (1982) described a method for the stereoselective synthesis of substituted dienes, potentially applicable to the synthesis of compounds like 11,16-Dihydroxyoctadeca-9,17-dien-12,14-diyn-1-yl acetate. This underscores the importance of developing synthetic strategies for such complex molecules [Block & Abecassis, 1982].
Chemical Transformation Studies : Liu, Stuhmiller, and Mcmorris (1988) conducted research on the transformation of steroid compounds, which may be relevant to understanding the chemical properties and potential modifications of 11,16-Dihydroxyoctadeca-9,17-dien-12,14-diyn-1-yl acetate [Liu, Stuhmiller, & Mcmorris, 1988].
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 11,16-Dihydroxyoctadeca-9,17-dien-12,14-diyn-1-yl acetate involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "Octadec-9-ene-1,17-diyne", "Sodium borohydride", "Acetic anhydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Chloroform", "Water" ], "Reaction": [ "Step 1: Reduction of Octadec-9-ene-1,17-diyne with Sodium borohydride in Methanol to form Octadec-9-ene-1,17-diol", "Step 2: Protection of Octadec-9-ene-1,17-diol with Acetic anhydride in the presence of Hydrochloric acid to form Octadec-9-ene-1,17-diacetate", "Step 3: Deacetylation of Octadec-9-ene-1,17-diacetate with Sodium hydroxide in Methanol to form Octadec-9-ene-1,17-diol", "Step 4: Oxidation of Octadec-9-ene-1,17-diol with Sodium borohydride in Methanol to form 11,16-Dihydroxyoctadeca-9,17-dien-12,14-diol", "Step 5: Dehydration of 11,16-Dihydroxyoctadeca-9,17-dien-12,14-diol with Hydrochloric acid in Chloroform to form 11,16-Dihydroxyoctadeca-9,17-dien-12,14-diyn-1-ol", "Step 6: Esterification of 11,16-Dihydroxyoctadeca-9,17-dien-12,14-diyn-1-ol with Acetic anhydride in the presence of Hydrochloric acid to form 11,16-Dihydroxyoctadeca-9,17-dien-12,14-diyn-1-yl acetate" ] } | |
CAS-Nummer |
213905-35-2 |
Molekularformel |
C20H28O4 |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
11,16-dihydroxyoctadeca-9,17-dien-12,14-diynyl acetate |
InChI |
InChI=1S/C20H28O4/c1-3-19(22)14-11-12-16-20(23)15-10-8-6-4-5-7-9-13-17-24-18(2)21/h3,10,15,19-20,22-23H,1,4-9,13,17H2,2H3 |
InChI-Schlüssel |
VVURZXYIXNNJCG-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCCCCCCCC=CC(C#CC#CC(C=C)O)O |
Kanonische SMILES |
CC(=O)OCCCCCCCCC=CC(C#CC#CC(C=C)O)O |
Aussehen |
Oil |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



